
1-Methyl-1-propylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-propylcyclohexane is an organic compound with the molecular formula C10H20. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and a propyl group at the same carbon atom.
準備方法
The synthesis of 1-Methyl-1-propylcyclohexane can be achieved through various methods. One common approach involves the alkylation of cyclohexane with propyl and methyl groups. This can be done using Friedel-Crafts alkylation, where cyclohexane reacts with propyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the use of zinc alkyls, where cyclohexane is treated with zinc propyl and zinc methyl reagents .
化学反応の分析
1-Methyl-1-propylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to simpler hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, chlorination using chlorine gas (Cl2) in the presence of ultraviolet light can produce chlorinated derivatives.
Dehydrogenation: This reaction involves the removal of hydrogen atoms, often using catalysts like platinum or palladium, to form unsaturated hydrocarbons.
科学的研究の応用
1-Methyl-1-propylcyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes. Its behavior in different chemical reactions provides insights into reaction mechanisms and kinetics.
Biology: While not directly used in biological systems, its derivatives and related compounds are studied for their potential biological activities.
Medicine: Research into cycloalkane derivatives explores their potential as pharmaceutical agents, particularly in drug design and development.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1-Methyl-1-propylcyclohexane in chemical reactions involves the interaction of its cyclohexane ring and substituents with various reagents. For example, in oxidation reactions, the methyl and propyl groups can be targeted by oxidizing agents to form corresponding alcohols or acids. The cyclohexane ring’s stability and reactivity are influenced by the presence of these substituents, affecting the overall reaction pathway.
類似化合物との比較
1-Methyl-1-propylcyclohexane can be compared with other similar cycloalkanes, such as:
Cyclohexane: The parent compound with no substituents.
1-Methylcyclohexane: A cyclohexane ring with a single methyl group.
1-Propylcyclohexane: A cyclohexane ring with a single propyl group.
1-Methyl-1-ethylcyclohexane: A cyclohexane ring with methyl and ethyl groups at the same carbon atom.
The uniqueness of this compound lies in the specific arrangement of its substituents, which influences its chemical reactivity and physical properties compared to other cycloalkanes.
特性
CAS番号 |
4258-93-9 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
1-methyl-1-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-7-10(2)8-5-4-6-9-10/h3-9H2,1-2H3 |
InChIキー |
SSOKTUYAEOXEPO-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCCCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


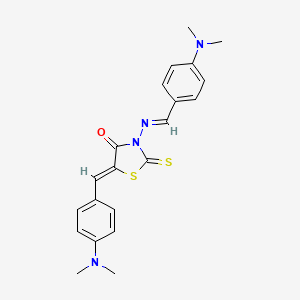
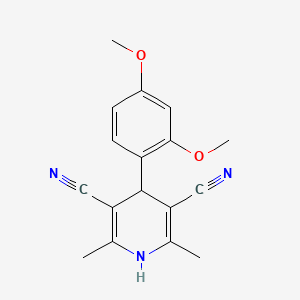
![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)
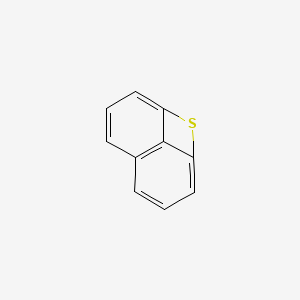
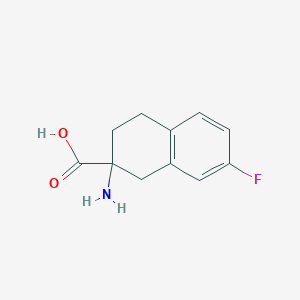
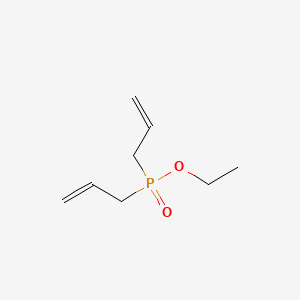

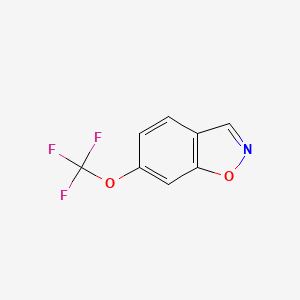
![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
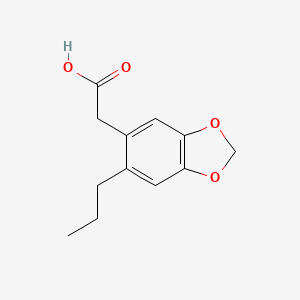
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)
